![molecular formula C16H17N5O2S B2522290 N-((8-甲氧基-[1,2,4]三唑并[4,3-a]哒嗪-3-基)甲基)-3-(苯硫基)丙酰胺 CAS No. 2034414-65-6](/img/structure/B2522290.png)

N-((8-甲氧基-[1,2,4]三唑并[4,3-a]哒嗪-3-基)甲基)-3-(苯硫基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

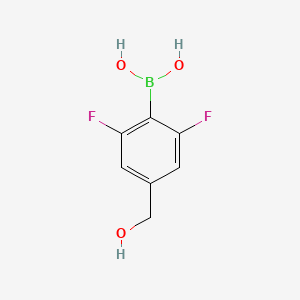

The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activity, particularly as antagonists to certain receptors or as scaffolds for drug development. While the specific compound is not directly discussed in the provided papers, the related structures and activities of similar compounds can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds, such as the 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, involves molecular simplification strategies and the introduction of various substituents to achieve targeted biological activity . The synthesis of methyl-substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones as potent P2X7 antagonists also demonstrates the potential for chemical modification of the core structure to enhance receptor affinity and selectivity . These methods could be applied to the synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide, with careful consideration of the reactivity and selectivity of the functional groups involved.

Molecular Structure Analysis

The molecular structure of compounds within this class is critical for their interaction with biological targets. For instance, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the design of potent adenosine human receptor antagonists, with the ability to introduce various substituents that can significantly affect affinity and selectivity for the hA2A adenosine receptor . The methoxy group and other substituents in the compound of interest are likely to play a key role in its binding to target receptors, as seen in related compounds.

Chemical Reactions Analysis

The reactivity of azolo-fused ring heterocycles, including triazolo[4,3-a]pyrazines, is influenced by the choice of solvent and base, as demonstrated by solvent-controlled, site-selective N-alkylation reactions . These reactions can be highly selective, with the potential to modify specific nitrogen atoms within the heterocyclic ring. This information is pertinent to the chemical reactions that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide might undergo, particularly in the context of further synthetic modifications or interactions with biological systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can offer some predictions. The presence of a methoxy group and a phenylthio moiety suggests potential for moderate lipophilicity, which could influence the compound's solubility, permeability, and overall drug-like properties. The heterocyclic core and substituents are likely to contribute to the compound's stability, reactivity, and potential for forming specific interactions with biological targets, as seen with the P2X7 antagonists and adenosine receptor antagonists .

科学研究应用

腺苷人受体拮抗剂

1,2,4-三唑并[4,3-a]哒嗪-3-酮骨架已被确定为开发强效腺苷人受体(hA2A AR)拮抗剂的多功能结构。这些化合物对 hA2A AR 具有纳摩尔亲和力和选择性,展示了在神经保护策略中的潜在治疗应用,尤其是在帕金森病模型中。已探索具有不同取代基的各种衍生物的合成,以优化与 hA2A 腺苷受体的相互作用,突出了该支架在靶向药物设计中的适应性 (Falsini 等,2017)。

4 型磷酸二酯酶抑制剂

具有结构相似性的吡唑并[1,5-a]-1,3,5-三嗪已被评估为腺嘌呤衍生物的生物等排体,从而发现了强效 4 型磷酸二酯酶(PDE4)抑制剂。该类化合物展示了该支架可以修饰成高选择性和强效抑制剂的能力,在通过调节免疫反应治疗炎症性疾病中具有潜在应用 (Raboisson 等,2003)。

抗氧化和抗癌活性

相关支架的衍生物已被合成并显示出显着的抗氧化活性,超过了抗坏血酸等已知抗氧化剂。此外,这些化合物对特定细胞系表现出抗癌活性,表明它们在肿瘤学中作为治疗剂的潜力。结构特征允许与在氧化应激和癌细胞增殖中发挥作用的生物靶标相互作用 (Tumosienė 等,2020)。

抗惊厥活性

已合成并评估了取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]哒嗪的抗惊厥特性。这些化合物已在临床前模型中对癫痫发作表现出有效的活性,展示了该支架在中枢神经系统疾病中的效用。结构修饰导致活性的变化,强调了特定取代基在增强治疗效果中的重要性 (Kelley 等,1995)。

未来方向

属性

IUPAC Name |

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)7-10-24-12-5-3-2-4-6-12/h2-6,8-9H,7,10-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQYBRPHRVJXRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)

![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)